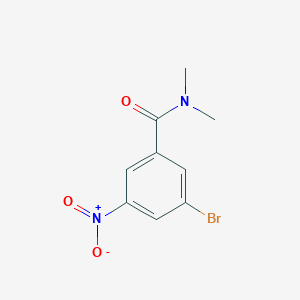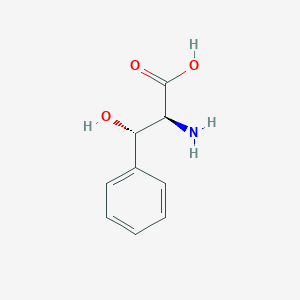
L-threo-3-Phenylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-threo-3-phenylserine is a L-phenylalanine derivative carrying a hydroxy substituent at position 3. It has a role as a metabolite. It is a tautomer of a L-threo-3-phenylserine zwitterion.
Scientific Research Applications
Enzymatic Processes and Biocatalysis
Enzyme Catalysis in Bacteria : L-threo-3-phenylserine is used by certain enzymes in bacteria for catalytic processes. For instance, an inducible phenylserine aldolase in Pseudomonas putida, isolated from soil, catalyzes the cleavage of L-threo-3-phenylserine into benzaldehyde and glycine (Misono et al., 2005).
Synthesis of β-Hydroxy Amino Acids : L-threo-3-phenylserine plays a role in the synthesis of β-hydroxy amino acids, important in pharmaceuticals. For example, a study showed enhanced synthesis of L-threo-3,4-dihydroxyphenylserine, used in Parkinson’s disease treatment, via a bioconversion system using recombinant Escherichia coli (Baik & Yoshioka, 2009).
Biochemical Characterization and Genetic Studies
Characterization in Soil Bacteria : Research into soil bacteria like Pseudomonas pickettii has shown the presence of enzymes such as phenylserine dehydratase, which act on L-threo-3-phenylserine for deamination processes (Misono et al., 1995).
Genetic and Mutagenesis Studies : Studies involving site-directed mutagenesis have provided insights into the genetic and molecular aspects of enzymes acting on L-threo-3-phenylserine. These studies are crucial for understanding the enzyme's structure and function (Okuda, Nagata, & Misono, 1996).
Therapeutic and Pharmacological Research
Research in Antiviral Agents : L-threo-phenylserine has been studied for its potential antiviral properties, especially against influenza A virus (Dickinson & Thompson, 1957).
Analgesic Potential : There is evidence suggesting the analgesic effects of L-threo-3,4-dihydroxyphenylserine in chronic pain patients, indicating its potential therapeutic application in pain management (Takagi & Harima, 1996).
Chemical Synthesis and Industrial Applications
Synthesis of Chemical Intermediates : L-threo-3-phenylserine is involved in the synthesis of various chemical intermediates, such as in the production of L-threo-3-[4-(methylthio)phenylserine], an intermediate for antibiotic synthesis (Liu et al., 1999).
Microfluidic Systems in Synthesis : The compound's synthesis has been studied in slug-flow microfluidic systems, which demonstrates its role in advanced chemical engineering and synthesis techniques (Čech, Hessel, & Přibyl, 2017).
properties
CAS RN |
2584-74-9 |
|---|---|
Product Name |
L-threo-3-Phenylserine |
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
VHVGNTVUSQUXPS-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Other CAS RN |
6254-48-4 |
sequence |
X |
synonyms |
(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid beta-hydroxyphenylalanine beta-hydroxyphenylalanine, (DL)-isomer beta-hydroxyphenylalanine, erythro-(DL)-isomer beta-hydroxyphenylalanine, threo-(DL)-isomer beta-hydroxyphenylalanine, threo-(L)-isomer beta-phenylserine threo-beta-phenylserine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






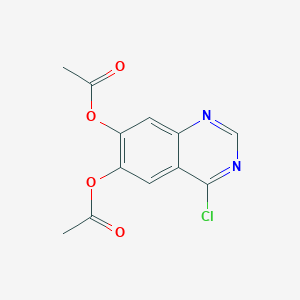
![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)
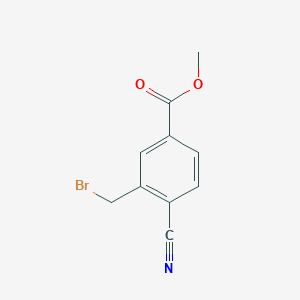
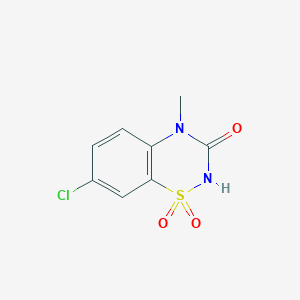



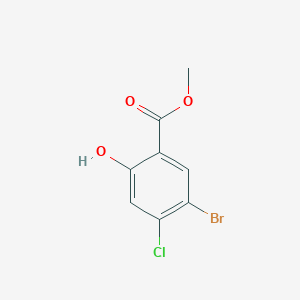
![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
